molecular formula C6H8ClN3O B2599165 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine CAS No. 856972-65-1

4-Chloro-6-(methoxymethyl)pyrimidin-2-amine

Cat. No.: B2599165
CAS No.: 856972-65-1
M. Wt: 173.6
InChI Key: BTKSOYGHGSYUEY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

4-Chloro-6-(methoxymethyl)pyrimidin-2-amine is systematically named according to IUPAC rules as This compound , reflecting its pyrimidine core substituted with chlorine at position 4, a methoxymethyl group at position 6, and an amine at position 2. Its molecular formula is C₆H₈ClN₃O , with a molecular weight of 173.60 g/mol . The SMILES notation (COCc1cc(Cl)nc(n1)N ) and InChIKey (BTKSOYGHGSYUEY-UHFFFAOYSA-N ) further define its connectivity.

Property Value
CAS Registry Number 856972-65-1
Molecular Formula C₆H₈ClN₃O
Molecular Weight 173.60 g/mol
SMILES COCc1cc(Cl)nc(n1)N
InChIKey BTKSOYGHGSYUEY-UHFFFAOYSA-N

Crystallographic Data and Three-Dimensional Conformation

X-ray crystallography reveals that this compound adopts a near-planar conformation , with deviations ≤0.0256 Å for non-hydrogen atoms. The crystal lattice exhibits N–H⋯N and N–H⋯O hydrogen bonds , forming inversion dimers with an R₂²(8) motif and extended sheets parallel to the bc plane. Unit cell parameters include a monoclinic system (P2₁/c) with dimensions: a = 3.7683 Å, b = 16.4455 Å, c = 10.7867 Å, and β = 94.550°.

Hydrogen Bond Geometry :

D–H⋯A D–H (Å) H⋯A (Å) D⋯A (Å) Angle (°)
N3–H2⋯O1 0.828 2.251 3.0699 170.1
N3–H1⋯N1 0.850 2.183 3.0335 180.0

These interactions stabilize the crystal packing, with intermolecular forces dominated by hydrogen bonding and van der Waals interactions.

Substituent Effects of Methoxymethyl Group on Pyrimidine Ring

The methoxymethyl (–CH₂OCH₃) substituent at position 6 exerts electronic and steric effects on the pyrimidine ring. The oxygen atom donates electrons via resonance, slightly activating the ring toward electrophilic substitution, while the methylene (–CH₂–) group introduces steric hindrance. This contrasts with simpler substituents like chlorine (electron-withdrawing) or methyl (electron-donating but less bulky).

Electronic Effects :

  • The methoxymethyl group’s +M (mesomeric) effect increases electron density at adjacent positions, moderating the electron-withdrawing influence of the chlorine atom at position 4.
  • Hammett substituent constants (σ) predict that methoxymethyl has a milder electron-donating effect (–0.268) compared to methoxy (–0.115), altering reaction kinetics in substitution reactions.

Steric Effects :

  • The –CH₂OCH₃ group’s bulkiness reduces accessibility to the C-2 amine, influencing regioselectivity in cross-coupling reactions.

Comparative Analysis with Structural Analogues

Comparison with 4-chloro-6-(2-methoxyphenyl)pyrimidin-2-amine (CAS 862168-11-4) highlights key structural and electronic differences:

Property This compound 4-Chloro-6-(2-methoxyphenyl)pyrimidin-2-amine
Substituent at C6 Methoxymethyl (–CH₂OCH₃) 2-Methoxyphenyl (–C₆H₄OCH₃)
Molecular Weight 173.60 g/mol 235.67 g/mol
Electronic Effects Moderate +M effect Strong –M effect from phenyl ring
Solubility Higher polarity due to aliphatic chain Lower polarity due to aromatic group
Synthetic Applications Intermediate for agrochemicals Precursor for pharmaceuticals

The methoxyphenyl analogue’s aromatic ring enhances conjugation, reducing solubility in polar solvents but increasing stability in organic media. Conversely, the methoxymethyl derivative’s aliphatic chain improves aqueous miscibility, making it preferable for reactions requiring polar aprotic solvents.

Properties

IUPAC Name

4-chloro-6-(methoxymethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-11-3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKSOYGHGSYUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methoxymethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed, which may have different biological activities and applications.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(methoxymethyl)pyrimidin-2-amine is unique due to the presence of both the chloro and methoxymethyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile intermediate for the synthesis of various bioactive compounds .

Biological Activity

4-Chloro-6-(methoxymethyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family, which has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H9ClN4O, with a molecular weight of approximately 188.63 g/mol. The structure features a chloro group at position 4, a methoxymethyl group at position 6, and an amino group at position 2 of the pyrimidine ring.

Research indicates that this compound primarily exerts its biological effects through the inhibition of key enzymes involved in cellular processes. One prominent target is Aurora kinase A (AURKA), which plays a critical role in cell cycle regulation. By binding to AURKA, the compound disrupts cell cycle pathways, leading to apoptosis in various cancer cell lines.

Anticancer Properties

The anticancer potential of this compound has been demonstrated in several studies:

  • Cell Lines Tested : The compound has shown effectiveness against human colon cancer cells (HCT116) with IC50 values indicating significant inhibition of cell proliferation.
  • Mechanistic Studies : Inhibition of AURKA activity results in G2/M phase arrest and subsequent apoptosis. The compound's ability to induce cell death was confirmed through flow cytometry assays and caspase activation studies.

Antimicrobial Activity

While the primary focus has been on its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity as well. Testing against various bacterial strains showed moderate activity, warranting further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the efficacy of this compound against different cancer cell lines.
    • Findings : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Mechanistic Insights :
    • Research Focus : Understanding the interaction between the compound and AURKA.
    • Results : Molecular docking studies revealed strong binding affinity, supporting its role as a selective AURKA inhibitor.
  • In Vivo Studies :
    • Objective : To assess the pharmacokinetics and bioavailability of the compound.
    • Results : Following oral administration in animal models, the compound demonstrated adequate bioavailability (31.8%) and clearance rates suitable for further development.

Comparative Analysis with Similar Compounds

Compound NameDescriptionBiological Activity
4-Chloro-6-(3-methoxyphenoxy)pyrimidin-2-amineSimilar structure but with a methoxyphenoxy groupInhibits AURKA; anticancer
4-Chloro-6-(ethoxy)pyrimidin-2-aminesVariants with ethoxy substitutionPotentially lower biological activity compared to methoxymethyl derivatives

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions:

Pyrimidine Ring Formation: Use condensation reactions (e.g., modified Biginelli reaction) with urea, aldehydes, and β-keto esters to construct the pyrimidine core.

Chlorination: Introduce the chloro group at position 4 using phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C) .

Methoxymethyl Substitution: Attach the methoxymethyl group via nucleophilic substitution, employing catalysts like triethylamine (TEA) in anhydrous solvents (e.g., THF or DMF).

  • Critical Conditions: Strict temperature control during chlorination and inert atmospheres for moisture-sensitive steps. Purity is enhanced via recrystallization or column chromatography.

Q. How can the purity and identity of this compound be verified using spectroscopic and chromatographic methods?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., chloro and methoxymethyl proton environments at δ 4.5–5.5 ppm and δ 3.3–3.7 ppm, respectively).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion at m/z 188.05).
  • HPLC: Assess purity (>98%) using a C18 column with acetonitrile/water mobile phases and UV detection at 254 nm .

Q. What are the key structural features of this compound as determined by X-ray crystallography?

  • Methodological Answer: Single-crystal X-ray diffraction reveals:
  • Crystal System: Monoclinic (e.g., P2₁/c) with unit cell parameters a = 3.7683 Å, b = 16.4455 Å, c = 10.7867 Å, β = 94.55° .
  • Hydrogen Bonding: N–H···N and N–H···O interactions stabilize the lattice, with bond lengths of 2.89–3.09 Å .
  • Molecular Geometry: Planar pyrimidine ring with substituents in equatorial positions.

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice of this compound influence its physicochemical properties?

  • Methodological Answer:
  • Cl···N Interactions: Short contacts (3.09–3.10 Å) between chloro and amine groups enhance lattice stability, affecting melting points and solubility .
  • Hydrogen-Bond Networks: N–H···O bonds with succinic acid co-crystals (in triclinic P1 systems) modify dissolution rates and bioavailability .
  • Impact on Reactivity: Strong intermolecular forces may hinder nucleophilic substitution at the chloro site unless disrupted by polar solvents.

Q. What methodologies are employed to study the reactivity of the chloro substituent in this compound under various nucleophilic conditions?

  • Methodological Answer:
  • Nucleophilic Substitution: React with amines (e.g., benzylamine) in DMF at 60°C, catalyzed by TEA. Monitor progress via TLC and isolate products via precipitation .
  • Competitive Reactions: Compare reactivity with other halopyrimidines using kinetic studies (e.g., UV-Vis spectroscopy to track displacement rates).
  • Mechanistic Insights: DFT calculations predict transition states and activation energies for substitution pathways.

Q. How can computational chemistry approaches complement experimental data in predicting the reactivity and stability of derivatives?

  • Methodological Answer:
  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox behavior).
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous/DMSO mixtures to correlate with experimental solubility .
  • Docking Studies: Model interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. What are the challenges in resolving crystallographic disorder or twinning in the X-ray analysis of halogenated pyrimidines?

  • Methodological Answer:
  • Disorder Handling: Use SHELXL refinement with PART instructions to model split positions for flexible methoxymethyl groups .
  • Twinning: Apply TWIN laws (e.g., two-fold rotation) in SHELX to deconvolute overlapping reflections in monoclinic systems .
  • High-Resolution Data: Collect datasets at 100 K with synchrotron radiation (λ = 0.71073 Å) to improve resolution (<0.8 Å) .

Q. How does the introduction of methoxymethyl and amino groups at specific positions affect the compound's electronic properties and potential as a pharmacophore?

  • Methodological Answer:
  • Electronic Effects: The electron-donating methoxymethyl group increases ring electron density, enhancing susceptibility to electrophilic attack.
  • Bioactivity: Amino groups at position 2 enable hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets), as seen in pyridopyrimidine antihypertensive agents .
  • SAR Studies: Compare with 4-chloro-6-ethoxy analogs to quantify substituent effects on solubility and IC₅₀ values .

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